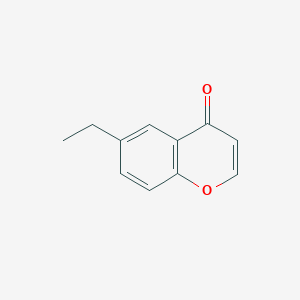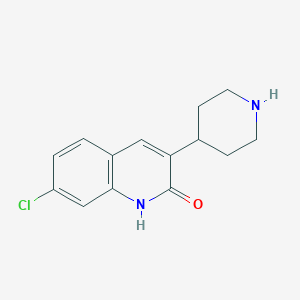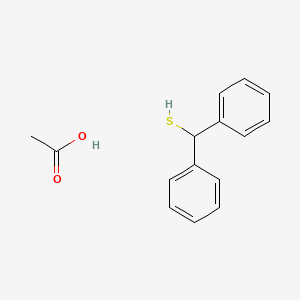
Acétate de diphénylméthanethiol
Vue d'ensemble
Description
Diphenylmethanethiol acetate is a useful research compound. Its molecular formula is C15H16O2S and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diphenylmethanethiol acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylmethanethiol acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Propriétés antimicrobiennes Des études récentes ont mis en évidence le potentiel du DPM en tant qu'agent antimicrobien. Ses capacités à inhiber la croissance des bactéries et des champignons ont été étudiées. Les chercheurs explorent son application dans l'alimentation animale pour promouvoir la santé du bétail et prévenir les infections.
- Recherche sur le cancer Le DPM est prometteur dans le traitement du cancer. Sa structure chimique unique en fait un candidat intéressant pour cibler des cellules cancéreuses spécifiques. Les scientifiques étudient ses effets sur la croissance tumorale, l'apoptose et la métastase. Des recherches supplémentaires visent à optimiser son potentiel thérapeutique.
- Les propriétés du DPM le rendent précieux en science des matériaux. Les chercheurs étudient son utilisation comme précurseur pour la synthèse organique, notamment la création de nouveaux polymères, revêtements et matériaux fonctionnels. Sa réactivité et sa stabilité contribuent à sa polyvalence .
- Le DPM sert de brique de base en chimie organique. Les chimistes l'utilisent pour synthétiser des molécules complexes, telles que des intermédiaires pharmaceutiques ou des produits naturels. Son groupe thiol permet diverses réactions de fonctionnalisation .
- Les dérivés du DPM présentent des propriétés photoluminescentes intéressantes. Les scientifiques explorent leur application dans les dispositifs optoélectroniques, les capteurs et les agents d'imagerie. Ces matériaux pourraient améliorer les dosages et les diagnostics basés sur la fluorescence .
- Le DPM agit comme un ligand, formant des complexes stables avec les ions métalliques. Les chercheurs étudient ses propriétés chélatantes pour des applications dans l'extraction des métaux, la catalyse et la remédiation environnementale. Son atome de soufre se coordonne facilement avec les métaux de transition .
Science des matériaux
Synthèse organique
Matériaux photoluminescents
Chélation des métaux
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
Diphenylmethanethiol Acetate, like other esters, can undergo a reaction known as Fischer esterification. This involves an acid-catalyzed reaction between a protonated form of a carboxylic acid and an alcohol to form an ester
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including the glyoxalase system and the ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
The compound’s molecular weight (24234) suggests that it may have suitable pharmacokinetic properties, as many drug-like molecules have molecular weights within a similar range .
Result of Action
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally influence the action of chemical compounds .
Analyse Biochimique
Biochemical Properties
Diphenylmethanethiol acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol groups in proteins, where it can form covalent bonds, leading to modifications in protein function. Additionally, Diphenylmethanethiol acetate can act as an acetylating agent, transferring its acetyl group to other molecules, thereby influencing their biochemical properties .
Cellular Effects
Diphenylmethanethiol acetate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, can impact processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of Diphenylmethanethiol acetate involves its ability to bind to specific biomolecules and modify their activity. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, Diphenylmethanethiol acetate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenylmethanethiol acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Diphenylmethanethiol acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Diphenylmethanethiol acetate has been associated with sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of Diphenylmethanethiol acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, Diphenylmethanethiol acetate can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters .
Metabolic Pathways
Diphenylmethanethiol acetate is involved in several metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and thiolases, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Diphenylmethanethiol acetate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular physiology .
Subcellular Localization
Diphenylmethanethiol acetate exhibits specific subcellular localization patterns that are essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of Diphenylmethanethiol acetate is a key factor in determining its biochemical and cellular effects .
Propriétés
IUPAC Name |
acetic acid;diphenylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S.C2H4O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2(3)4/h1-10,13-14H;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBXJQNEUMMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703314 | |
| Record name | Acetic acid--diphenylmethanethiol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53392-47-5 | |
| Record name | Acetic acid--diphenylmethanethiol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


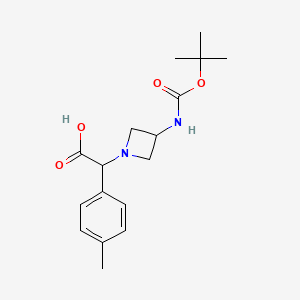
![3-[2-(Dipropylamino)ethyl]phenol;hydrochloride](/img/structure/B1504898.png)

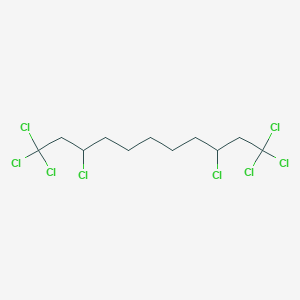
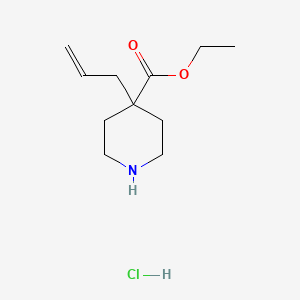
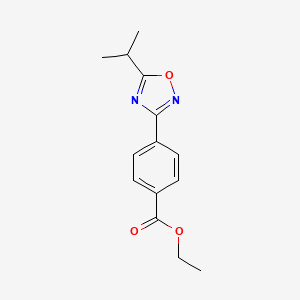
![[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate](/img/structure/B1504908.png)
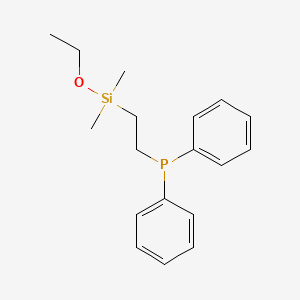
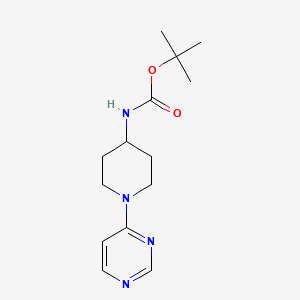
![3-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-enoic acid](/img/structure/B1504914.png)
